molecular formula C8H7F3N2O2 B1395666 Methyl 3-amino-6-(trifluoromethyl)picolinate CAS No. 1256794-12-3

Methyl 3-amino-6-(trifluoromethyl)picolinate

Cat. No.: B1395666
CAS No.: 1256794-12-3
M. Wt: 220.15 g/mol
InChI Key: YUGAODRFFSGPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-6-(trifluoromethyl)picolinate is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 3-amino-6-(trifluoromethyl)picolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of several drugs and endogenous compounds. The inhibition of CYP1A2 by this compound can lead to altered metabolic pathways and potential drug-drug interactions.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the metabolism of drugs and other compounds within the cell, potentially affecting cellular function and homeostasis . Additionally, its high permeability across the blood-brain barrier suggests potential effects on neuronal cells and brain function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As an inhibitor of CYP1A2, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of drugs and endogenous compounds that are normally metabolized by CYP1A2. Furthermore, the compound’s trifluoromethyl group enhances its binding affinity and stability, contributing to its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term studies have shown that its inhibitory effects on CYP1A2 can persist, leading to sustained alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits CYP1A2 without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. Its primary interaction is with the enzyme CYP1A2, which plays a role in the metabolism of drugs and endogenous compounds . By inhibiting CYP1A2, the compound can alter metabolic flux and metabolite levels, potentially leading to changes in physiological processes and drug efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion due to its lipophilic nature . It can cross the blood-brain barrier, indicating its potential effects on the central nervous system . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation in specific tissues.

Subcellular Localization

This compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with CYP1A2 . Its subcellular localization is crucial for its inhibitory effects on the enzyme. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and function.

Properties

IUPAC Name

methyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-4(12)2-3-5(13-6)8(9,10)11/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGAODRFFSGPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.